3,4-二羟基苯丙酮酸

描述

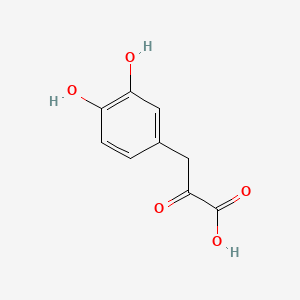

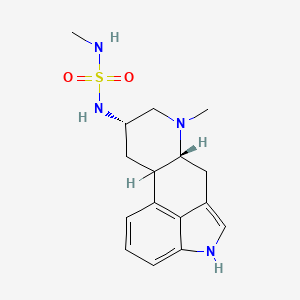

3,4-Dihydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3,4-dihydroxyphenyl group . It has a role as a metabolite and is functionally related to pyruvic acid .

Synthesis Analysis

A study found that nineteen lactic acid bacteria strains were screened for production of d-DSS using 3,4-dihydroxyphenylpyruvic acid (DPA) as a substrate . Lactobacillus reuteri JN516 exhibited the highest d-DSS yield .Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxyphenylpyruvic acid is C9H8O5 . Its average mass is 196.157 Da and its monoisotopic mass is 196.037170 Da .Chemical Reactions Analysis

The scavenging of hydroxyl radical by 3,4-DHPPA is thermodynamically governed by a one-step hydrogen atom transfer (CPCET) from the acid to the radical in all media . In kinetic viewpoint, CPCET still dominates in the vacuum and in nonpolar solvents, but in polar solvents it could compete strongly with the ET-PT mechanism so that the latter could slightly dominate .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dihydroxyphenylpyruvic acid is 196.16 g/mol . The IUPAC name is 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid .科学研究应用

Conversion into 3,4-Dihydroxyphenyllactic Acid

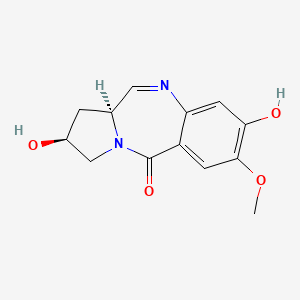

3,4-Dihydroxyphenylpyruvic acid can be converted into ®- or (S)-3,4-Dihydroxyphenyllactic acid, also known as ®- or (S)-Danshensu, in Escherichia coli by introducing tyrosine aminotransferase (tyrB), glutamate dehydrogenase (cdgdh) and d-aromatic lactate dehydrogenase (csldhD) or l-aromatic lactate dehydrogenase (tcldhL) .

Production of d-3,4-Dihydroxyphenyllactic Acid

Nineteen lactic acid bacteria strains were screened for production of d-DSS using 3,4-dihydroxyphenylpyruvic acid (DPA) as a substrate. Lactobacillus reuteri JN516 exhibited the highest d-DSS yield .

Elevation of Serum L-dopa and Cerebral Dopamine Concentrations

In rats, various oral doses of 3,4-dihydroxyphenylpyruvic acid administered simultaneously with L-dopa were shown to elevate the serum L-dopa and cerebral dopamine concentrations dose-dependently .

Increase in Blood Pressure

m-Hydroxyphenylpyruvic and 3,4-dihydroxyphenylpyruvic acids increase the blood pressure of cats and rats when administered intravenously .

Pharmaceutical Applications

®- or (S)-3,4-Dihydroxyphenyllactic acid has attracted considerable attention in the pharmaceutical industry for treating cardiovascular and cerebrovascular diseases .

Anti-myocardial Ischemia Properties

3,4-Dihydroxyphenyllactic acid has been discovered to have anti-myocardial ischemia properties .

Anti-tumor Activity

3,4-Dihydroxyphenyllactic acid has been found to have anti-tumor activity .

Anti-inflammatory Properties

3,4-Dihydroxyphenyllactic acid has been discovered to have anti-inflammatory properties .

作用机制

Target of Action

3,4-Dihydroxyphenylpyruvic acid (3,4-DHPPA) primarily targets enzymes involved in the metabolic pathways of amino acids, specifically tyrosine . These enzymes include tyrosine aminotransferase (tyrB), glutamate dehydrogenase (cdgdh), and aromatic lactate dehydrogenase .

Mode of Action

The compound interacts with these enzymes to facilitate the conversion of L-DOPA (L-3,4-dihydroxyphenylalanine) into 3,4-DHPPA . This is achieved through a multi-enzyme cascade reaction .

Biochemical Pathways

The biochemical pathway primarily affected by 3,4-DHPPA is the tyrosine metabolism pathway . In this pathway, 3,4-DHPPA is converted into ®- or (S)-3,4-Dihydroxyphenyllactic acid [®- or (S)-DSS] in Escherichia coli . This conversion is facilitated by the enzymes tyrB, cdgdh, and either d-aromatic lactate dehydrogenase (csldhD) or l-aromatic lactate dehydrogenase (tcldhL) .

Pharmacokinetics

The pharmacokinetics of 3,4-DHPPA are influenced by its interaction with L-DOPA. When administered simultaneously with L-DOPA, 3,4-DHPPA has been shown to elevate serum L-DOPA and cerebral dopamine concentrations dose-dependently . As the ratio of 3,4-DHPPA to L-DOPA increases, the L-DOPA sparing effect becomes greater .

Result of Action

The result of 3,4-DHPPA’s action is the increased production of ®- or (S)-DSS from L-DOPA . This leads to an increase in the serum concentration of L-DOPA and cerebral dopamine . The compound’s action also results in the production of 3,4-Dihydroxyphenyllactic acid with an excellent enantiopure form (enantiomeric excess >99.99%) and productivity of 6.61 mM/h and 4.48 mM/h, respectively .

Action Environment

The action of 3,4-DHPPA is influenced by environmental factors such as temperature and pH. For instance, the optimal temperature and pH for the action of d-LDH82319, an enzyme involved in the conversion of 3,4-DHPPA, were found to be 25°C and pH 8, respectively . Additionally, the compound should be stored and handled in a manner that avoids contact with oxidizing agents, as this could trigger dangerous reactions .

安全和危害

When handling 3,4-Dihydroxyphenylpyruvic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFFJFGLSKYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962409 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxyphenylpyruvic acid | |

CAS RN |

4228-66-4 | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)

![N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1218096.png)

![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)

![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)